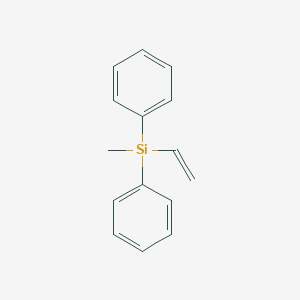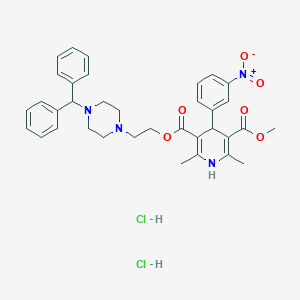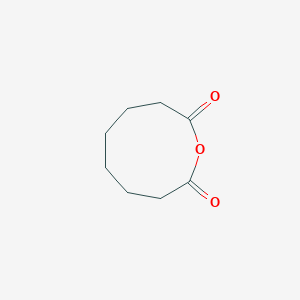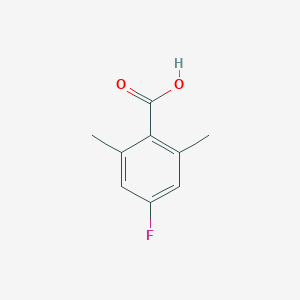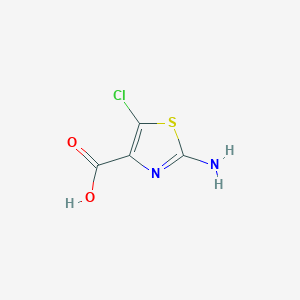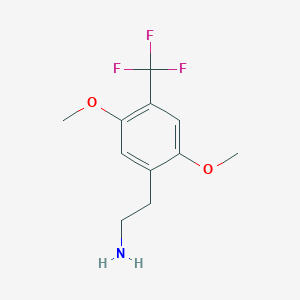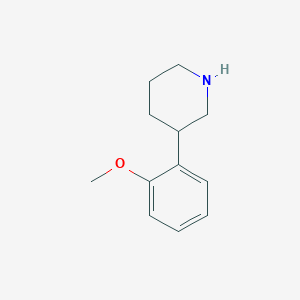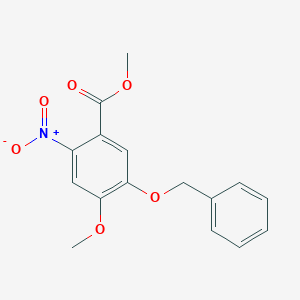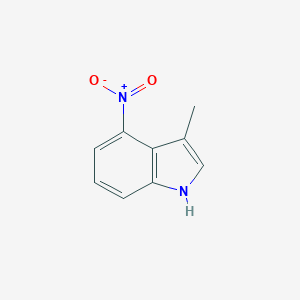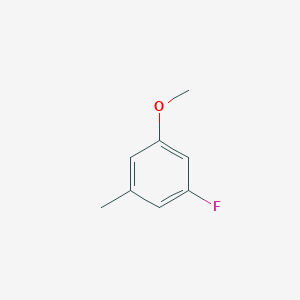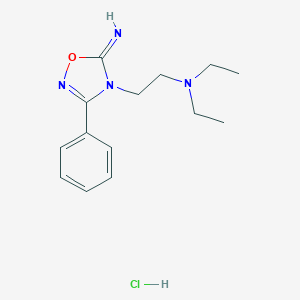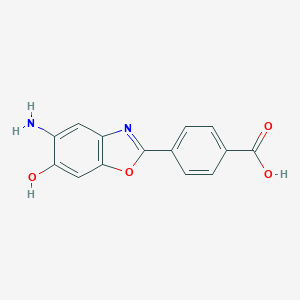![molecular formula C16H24ClN3O B190282 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea CAS No. 197502-59-3](/img/structure/B190282.png)
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the group of urea derivatives. It is widely used in agricultural practices to enhance the growth and development of fruits, vegetables, and ornamental plants. CPPU has been extensively studied for its unique properties and potential applications in scientific research.
Mecanismo De Acción
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea acts as a cytokinin-like plant growth regulator by stimulating cell division and elongation. It also promotes the formation of lateral shoots and increases the number of flowers and fruits produced by plants. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea achieves these effects by binding to cytokinin receptors and activating downstream signaling pathways that regulate gene expression and cell growth.
Efectos Bioquímicos Y Fisiológicos
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of enzymes involved in photosynthesis and respiration, leading to increased carbon fixation and energy production. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea also enhances the accumulation of soluble sugars and organic acids in fruits, improving their quality and shelf life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has several advantages for use in laboratory experiments. It is stable and easy to handle, making it a convenient tool for studying plant growth and development. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea is also highly effective at low concentrations, allowing for precise control of its effects on plants. However, 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea can be expensive and may have variable effects depending on the plant species and experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea. One area of interest is the development of new 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea derivatives with improved properties and applications. Another area of research is the elucidation of the molecular mechanisms underlying 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea's effects on plant growth and development. Additionally, there is a need to explore the potential applications of 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea in other areas of scientific research, such as biotechnology and medicine.
Métodos De Síntesis
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 3-(2-methylpiperidin-1-yl)propanol in the presence of a base. The resulting product is then treated with urea to yield 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea in high purity and yield.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has been shown to have a wide range of applications in scientific research. It has been used to study the effects of plant growth regulators on the growth and development of various plant species. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has also been used to investigate the molecular mechanisms underlying plant growth and development, including cell division, cell elongation, and differentiation.
Propiedades
Número CAS |
197502-59-3 |
|---|---|
Nombre del producto |
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
Fórmula molecular |
C16H24ClN3O |
Peso molecular |
309.83 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
InChI |
InChI=1S/C16H24ClN3O/c1-13-5-2-3-11-20(13)12-4-10-18-16(21)19-15-8-6-14(17)7-9-15/h6-9,13H,2-5,10-12H2,1H3,(H2,18,19,21) |
Clave InChI |
LWGPQGCCDUPZBP-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1CCCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl |
Sinónimos |
Urea, 1-(4-chlorophenyl)-3-[3-(2-methyl-1-piperidyl)propyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



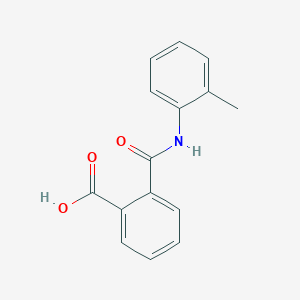
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
